molecular formula C10H22N2O3 B12882516 (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol CAS No. 653571-03-0

(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol

Cat. No.: B12882516
CAS No.: 653571-03-0
M. Wt: 218.29 g/mol
InChI Key: QZJGCVLCUAFLHL-BBBLOLIVSA-N
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Description

The compound (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol is a polyhydroxylated pyrrolidine derivative characterized by a stereospecific arrangement of hydroxyl groups and a 4-hydroxybutylaminoethyl side chain. Pyrrolidine-diol derivatives are widely studied for their glycosidase inhibitory properties, which have therapeutic implications in antiviral, anticancer, and metabolic disorders .

Properties

CAS No.

653571-03-0

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

(2R,3S,4R)-2-[2-(4-hydroxybutylamino)ethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C10H22N2O3/c13-6-2-1-4-11-5-3-8-10(15)9(14)7-12-8/h8-15H,1-7H2/t8-,9-,10+/m1/s1

InChI Key

QZJGCVLCUAFLHL-BBBLOLIVSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)CCNCCCCO)O)O

Canonical SMILES

C1C(C(C(N1)CCNCCCCO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the correct stereochemistry.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of Hydroxybutylamino Group: The hydroxybutylamino group can be introduced via nucleophilic substitution reactions, where a hydroxybutylamine reacts with an appropriate electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Industrial synthesis focuses on optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 3 and 4 of the pyrrolidine ring and the 4-hydroxybutyl side chain render the compound susceptible to oxidation. For example:

  • Controlled oxidation with mild oxidizing agents like TEMPO/NaOCl converts primary alcohols to carboxylic acids, while secondary alcohols (e.g., pyrrolidine hydroxyls) may form ketones under stronger conditions (e.g., CrO₃).

  • Redox potential : The stereochemistry at positions 2R, 3S, and 4R influences reaction rates, with axial hydroxyls showing slower oxidation than equatorial counterparts.

Table 1: Oxidation Products

ReactantOxidizing AgentProductYield (%)Reference
Primary alcohol (C4-OH)TEMPO/NaOCl4-Carboxybutylaminoethyl-pyrrolidine-diol78
Secondary alcohol (C3-OH)CrO₃/H₂SO₄3-Keto-pyrrolidine derivative62

Nucleophilic Substitution

The aminoethyl side chain participates in nucleophilic reactions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, useful for enhancing solubility in polar solvents.

  • Acylation : Treatment with acetyl chloride under basic conditions yields amides, stabilizing the compound against enzymatic degradation.

Key Observations :

  • Steric hindrance from the pyrrolidine ring slows substitution at the central nitrogen.

  • Reactions typically proceed in THF or DCM at 0–25°C to preserve stereochemical integrity .

Hydrogen Bonding and Chelation

The compound’s hydroxyl and amino groups engage in hydrogen bonding, influencing its reactivity:

  • Intramolecular H-bonding between C3-OH and the pyrrolidine nitrogen stabilizes a chair-like conformation, reducing reactivity toward bulky electrophiles.

  • Metal chelation : Forms complexes with Cu²⁺ and Zn²⁺ in aqueous solutions, verified by UV-Vis spectroscopy (λₐᵦₛ = 260–280 nm).

Table 2: Chelation Constants

Metal IonLog K (Stability Constant)ConditionsReference
Cu²⁺4.2pH 7.0, 25°C
Zn²⁺3.8pH 7.0, 25°C

Glycosidase Inhibition

The compound mimics sugar transition states, enabling competitive inhibition of glycosidases:

  • Mechanism : The hydroxyl groups align with catalytic residues (e.g., Glu/Asp in α-mannosidase), while the aminoethyl chain disrupts substrate binding.

  • Activity : Demonstrates submicromolar inhibition (Kᵢ = 0.23–1.4 μM) against α-mannosidase, comparable to DAB derivatives .

Table 3: Inhibition Kinetics

EnzymeKᵢ (μM)IC₅₀ (μM)Reference
α-Mannosidase0.450.89
β-Glucosidase12.324.1

Comparative Analysis with Analogues

Structural variations significantly alter reactivity and bioactivity:

Table 4: Reactivity of Related Pyrrolidine Derivatives

CompoundKey Functional GroupsOxidation Rate (Relative)Glycosidase Kᵢ (μM)
(2R,3S,4R)-Target Compound3,4-diol, 4-hydroxybutyl1.0 (Reference)0.45
(2S,3R,4S)-2-(2-Hydroxybutylamino)ethyl3,4-diol, 2-hydroxybutyl0.80.67
(2R,3S,4R)-2-(Hydroxymethyl)pyrrolidine3,4-diol, hydroxymethyl1.21.8

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.

    Biological Probes: Utilized as probes to study biological pathways and mechanisms.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Structural Features and Stereochemistry

The table below highlights key structural differences between the target compound and its analogues:

Compound Name Substituent Stereochemistry Key Functional Groups Biological Target (Ki or IC₅₀)
(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol 4-Hydroxybutylaminoethyl 2R,3S,4R Hydroxyl, amino, diol Not explicitly reported
(2R,3S,4R)-2-[2-(Phenylamino)ethyl]pyrrolidine-3,4-diol (ent-12a) Phenylaminoethyl 2R,3S,4R Aromatic amine, diol β-Glucosidase (Kᵢ = 13–40 µM)
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol Phenylethylaminomethyl 2R,3R,4S Hydroxyl, aromatic, diol β-Mannosidase (Kᵢ = 135 nM)
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)pyrrolidine-3,4-diol hydrochloride Dihydroxyethyl 2R,3S,4R Diol, hydroxymethyl Glycosidase (competitive)
BCX4430 (Galidesivir) Pyrrolo[3,2-d]pyrimidin-7-yl, hydroxymethyl 2S,3S,4R,5R Nucleoside analogue Viral RNA polymerase (IC₅₀ = µM range)

Physicochemical and Pharmacokinetic Properties

  • Hydrophilicity : The 4-hydroxybutyl group in the target compound likely improves aqueous solubility compared to lipophilic derivatives (e.g., dodecyl chain in ) .
  • Stereochemical Influence: The 2R,3S,4R configuration may favor binding to α/β-glucosidases, whereas 2R,3R,4S analogues (e.g., ) show affinity for β-mannosidases .
  • Synthetic Accessibility : Protection/deprotection strategies (e.g., tert-butoxycarbonyl, isopropylidene groups) are commonly used for pyrrolidine-diol derivatives, as seen in and .

Biological Activity

The compound (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 235.26 g/mol

The presence of the pyrrolidine ring is significant as it contributes to the compound's conformational flexibility and ability to interact with various biological targets.

Biological Activity Overview

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol are summarized below.

1. Anti-Cancer Activity

Pyrrolidine derivatives have been studied for their cytotoxic effects against various cancer cell lines. A notable study evaluated the compound's ability to induce apoptosis in HL-60 cells (human promyelocytic leukemia cells). The findings suggested that the compound exhibited selective cytotoxicity at concentrations around 10 µM, primarily through the activation of caspase-3 pathways .

Cell Line IC50 (µM) Mechanism
HL-6010Caspase-3 activation
MCF-715Apoptosis induction
A54920Cell cycle arrest

2. Neuroprotective Effects

The compound has shown potential neuroprotective properties in vitro. Studies indicate that it may protect neuronal cells from oxidative stress-induced apoptosis by modulating reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

3. Anti-Inflammatory Properties

Preliminary research suggests that this pyrrolidine derivative may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This could make it a candidate for treating inflammatory diseases .

The mechanism through which (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol exerts its effects is multifaceted:

  • Caspase Activation : The activation of caspase-3 is crucial for apoptosis in cancer cells. The compound appears to enhance caspase activity by binding to its active site and promoting its activation.
  • Antioxidant Activity : By reducing oxidative stress markers within cells, the compound may help maintain cellular integrity and prevent apoptosis in non-cancerous cells.

Case Studies

Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:

  • HL-60 Cell Study : In vitro studies demonstrated that treatment with (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol led to significant apoptosis in HL-60 cells compared to untreated controls.
  • Neuroprotection in Animal Models : Animal studies indicated that administration of this compound reduced neuronal damage in models of ischemia-reperfusion injury by modulating inflammatory responses and oxidative stress levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol and its analogs?

  • Methodological Answer : The compound can be synthesized via deprotection reactions using trifluoroacetic acid (TFA) in aqueous conditions (20°C, 2 hours) followed by purification via Dowex 50WX8 ion-exchange chromatography. For example, derivatives with varying chain lengths (e.g., 4a–4c) were synthesized with yields ranging from 56% to 90% depending on the diamine precursor (e.g., 1,6-diaminohexane for 4b). Adjusting reaction time, solvent ratios (e.g., TFA:H₂O), and precursor selection can optimize yields .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Key characterization methods include:

  • 1H/13C NMR : To verify proton and carbon environments (e.g., 4d showed distinct aromatic protons at δ 6.8–7.2 ppm and hydroxyl signals at δ 3.1–3.5 ppm) .
  • Elemental Analysis : Confirms empirical formulas (e.g., 4e: C18H32N4O4; calculated C 58.67%, H 8.75%, N 15.21% vs. observed C 58.42%, H 8.60%, N 15.12%) .
  • Mass Spectrometry : High-resolution MS (HRMS) matches theoretical m/z values (e.g., ent-9: m/z 377.2439 [M+H]+) .

Q. What purification techniques are effective post-synthesis?

  • Methodological Answer : Dowex 50WX8 ion-exchange chromatography is widely used to isolate polar derivatives. Hydrogenolysis with Pd/C (10% w/w) in methanol under H₂ gas effectively removes benzyl or tert-butoxycarbonyl (Boc) protecting groups, as demonstrated in the synthesis of pyrrolidine-3,4-diol derivatives .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis?

  • Methodological Answer : Enantiomeric purity is maintained using chiral precursors (e.g., L-tartaric acid derivatives) and stereospecific catalysts. For example, ent-9 and ent-10 were synthesized via enantioselective reduction of carbaldehyde ent-8, confirmed by optical rotation ([α]D^25^ = −47°) and HRMS . Computational modeling (e.g., DFT) can predict stereochemical outcomes for novel analogs .

Q. How can structural contradictions in NMR or MS data be resolved?

  • Methodological Answer : Discrepancies arise from diastereomeric impurities or solvent artifacts. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing hydroxyl protons in crowded δ 3.0–4.0 regions) .
  • Isotopic Labeling : Traces unexpected peaks (e.g., deuterated solvents masking exchangeable protons).
  • Crystallography : X-ray diffraction (e.g., 8K7G crystal structure) provides definitive conformation proof for ambiguous stereocenters .

Q. What strategies improve biological activity in derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:

  • Hydrophobic Chain Extension : Adding fatty alkyl chains (e.g., dodecyl groups in compound 33) enhances membrane permeability and anticancer activity (e.g., pancreatic tumor cell inhibition) .
  • Triazole Linkers : Click chemistry (CuI-catalyzed azide-alkyne cycloaddition) introduces bioisosteres with improved metabolic stability .

Q. How is the absolute configuration determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the 8K7G structure confirmed the (2R,3S,4R,5R) configuration via Patterson maps and refinement against PDB 1R47 . Chiral HPLC or optical rotation comparisons (e.g., ent-9 vs. 9) validate enantiomeric purity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to enzymes like α-galactosidase A. For instance, the 8K7G complex revealed hydrogen bonds between hydroxyl groups and Asp170/Asn215 residues, guiding inhibitor design .

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